molecular formula C23H21N3O3 B2969637 1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203224-59-2

1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2969637
CAS No.: 1203224-59-2
M. Wt: 387.439
InChI Key: HAXCBOQOGICRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine core. The oxazepine ring system contains oxygen in the heterocyclic structure, distinguishing it from sulfur-containing thiazepine analogs. The compound is synthesized via nucleophilic substitution, where 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide reacts with 1-(bromomethyl)-4-methoxybenzene in the presence of K₂CO₃, yielding the target compound at 10% efficiency after purification .

Properties

IUPAC Name

1-benzyl-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-26-19-10-6-7-11-21(19)29-20-13-12-17(14-18(20)22(26)27)25-23(28)24-15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXCBOQOGICRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a compound of significant interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Structure

Molecular Formula : C20H22N2O3
Molecular Weight : 338.4 g/mol

Antibacterial Properties

Recent studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit potent antibacterial activity. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.015 μg/ml for S. pneumoniae and 0.25 μg/ml for S. aureus .

Bacterial Strain MIC (μg/ml)
Streptococcus pneumoniae0.015
Staphylococcus aureus0.25
Enterococcus spp.<0.1
Clostridium difficile<0.1

The mechanism by which these compounds exert their antibacterial effects involves dual targeting of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription processes. Inhibiting their activity can lead to the prevention of DNA supercoiling and ultimately bacterial cell death .

Study on Antibacterial Efficacy

In a controlled study evaluating the antibacterial properties of benzothiazole ethyl urea derivatives (closely related to this compound), researchers found that these compounds inhibited ATPase activity in GyrB and ParE with IC50 values below 0.1 μg/ml. This highlights their potential as effective antibacterial agents with a multitargeting mechanism .

Pharmacokinetic Properties

Pharmacokinetic profiling of similar compounds indicated favorable properties such as good oral bioavailability (47.7% for one derivative) and improved clearance rates compared to other known antibacterial agents . This suggests a promising therapeutic window for clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Heterocycle Functional Group Substituents Synthesis Yield (%) Reported Activity References
1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Oxazepine Urea Benzyl, ethyl 10 Not specified
1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Oxazepine Urea 2-Ethoxyphenyl, H N/A Not specified
Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (BT2) Oxazepine Carbamate Ethoxycarbonyl, ethyl N/A Angiogenesis inhibitor
N~1~-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-cyclohexanecarboxamide Oxazepine Amide Cyclohexanecarboxamide, ethyl N/A Screening compound (unpublished)
SR-4995 (1-phenylpropyl-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)urea) Thiazepine Urea 1-Phenylpropyl, methyl N/A Lipolysis modulator
SR-3420 (3-(3,5-bis(trifluoromethyl)phenyl)propyl analog of SR-4995) Thiazepine Urea 3-(3,5-bis(CF₃)phenyl)propyl, methyl N/A Enhanced lipolysis efficacy

Key Observations:

Core Heterocycle : Oxazepine-based compounds (oxygen-containing) differ from thiazepine analogs (sulfur-containing), which may influence electronic properties and target selectivity. For example, SR-4995 and SR-3420, with thiazepine cores, are optimized for lipolysis regulation .

Functional Groups :

  • Urea derivatives (e.g., target compound, SR-4995) are associated with receptor binding due to hydrogen-bonding capabilities.
  • Carbamates (e.g., BT2) and amides (e.g., F731-0085) exhibit distinct metabolic stabilities and interactions.

Substituent Effects :

  • The benzyl group in the target compound may enhance lipophilicity compared to BT2’s ethoxycarbonyl group.
  • SR-3420’s trifluoromethyl groups improve lipolysis efficacy over SR-4995, highlighting the role of electron-withdrawing substituents .

Key Observations:

The target compound’s low yield (10%) contrasts with higher yields for amide derivatives (e.g., 83% for 8c in ), suggesting challenges in urea-forming reactions .

Oxazepine/thiazepine core synthesis often employs peroxide-mediated oxidation (e.g., H₂O₂ in acetic acid) to introduce sulfoxide/sulfone groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.